3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole is a chemical compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound, which features a five-membered ring structure containing three nitrogen atoms, belongs to the class of 1,2,4-triazoles. Its unique methoxypyrrolidine substituent enhances its pharmacological profile by potentially improving solubility and biological interactions.
The compound is classified under triazole derivatives, specifically noted for its antifungal properties against strains such as Candida albicans and Cryptococcus species. The molecular formula for 3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole is C8H14N4O with a molecular weight of approximately 255.15 g/mol.
The synthesis of 3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole can be achieved through several methods. Common approaches involve:
These methods often require specific catalysts and solvents to achieve optimal yields and desired stereochemistry.
The molecular structure of 3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole features:
3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions including:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific biological targets. The compound binds to enzymes or receptors within fungal or viral pathways, altering their activity and leading to various biological effects. Research focuses on its binding affinity and efficacy against enzymes involved in fungal cell wall synthesis or viral replication pathways.
3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C8H14N4O |
Molecular Weight | 255.15 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | White to off-white solid |
These properties indicate that the compound may have favorable characteristics for biological applications.
3-[(2S,4R)-4-Methoxypyrrolidin-2-y]-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
This compound's structural uniqueness contributes significantly to its potential applications across various scientific fields.
The synthesis of 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole employs a convergent approach that independently constructs the pyrrolidine and triazole moieties before strategic hybridization. The methodology begins with the stereoselective preparation of (2S,4R)-4-methoxypyrrolidine through asymmetric hydrogenation of a pyrroline precursor using chiral ruthenium catalysts, achieving enantiomeric excess (ee) >99% [2]. Simultaneously, the 4-methyl-1,2,4-triazole core is synthesized via cyclocondensation of thiosemicarbazide with methyl isocyanate under reflux conditions in aprotic solvents [1] [2]. The final coupling employs nucleophilic substitution where the triazole nitrogen attacks a selectively activated position (typically C-2) on the pyrrolidine ring under basic conditions (e.g., K₂CO₃ in DMF), forming the C-N bond that links both heterocyclic systems [2] [6]. This modular strategy allows independent optimization of each fragment, facilitating access to structural analogs by varying either the triazole substituents or pyrrolidine protecting groups prior to coupling.
Table 1: Key Synthetic Intermediates in Convergent Synthesis
Intermediate | Function | Synthetic Method | Yield Range |
---|---|---|---|
(2S,4R)-4-Methoxypyrrolidine | Chiral building block | Asymmetric hydrogenation | 85-92% |
4-Methyl-4H-1,2,4-triazole | Triazole precursor | Cyclocondensation of thiosemicarbazide | 75-82% |
Activated pyrrolidine derivative | Coupling partner | Halogenation or mesylation | 90-95% |
Crude hybrid product | Final intermediate | N-alkylation | 52-88% |
Stereocontrol at the C-2 and C-4 positions of the pyrrolidine ring is achieved through substrate-directed asymmetric hydrogenation and diastereoselective ring functionalization. Chiral ruthenium catalysts bearing bisphosphine ligands induce >99% ee during the reduction of the Δ³-pyrroline precursor, establishing the (2S,4R) configuration [2]. The 4-methoxy group is installed via Williamson ether synthesis under Mitsunobu conditions (DEAD/PPh₃) to invert C-4 stereochemistry, with the methoxy group adopting an equatorial orientation to minimize steric interactions with the triazole ring [2] [6]. Protecting group strategies are critical for regioselective functionalization: tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen enables selective C-2 lithiation for halogenation, while carbamate protection facilitates C-4 oxygenation [2]. X-ray crystallography confirms the stereochemical integrity throughout transformations, revealing chair conformation stability even after triazole conjugation [2].
Table 2: Stereocontrol Strategies for Pyrrolidine Functionalization
Stereocenter | Control Method | Key Reagents/Conditions | Stereochemical Outcome |
---|---|---|---|
C-2 | Chiral catalyst | Ru-BINAP complex | (S)-configuration (>99% ee) |
C-4 | Mitsunobu inversion | DIAD, PPh₃, MeOH | (R)-configuration (dr >20:1) |
C-2/C-4 relative | Conformational locking | Hydrogen bonding network | Trans-diaxial orientation |
Palladium-catalyzed C-N cross-coupling has emerged as an efficient alternative for linking sterically constrained heterocycles when direct nucleophilic substitution proves ineffective. Buchwald-Hartwig amination between 4-methyl-1,2,4-triazol-3-yl derivatives (e.g., triazolyl chlorides or bromides) and amino-pyrrolidines proceeds efficiently using Pd₂(dba)₃/Xantphos catalytic systems in toluene at 80-100°C . The electron-rich Xantphos ligand (bis(diphenylphosphino)-9,9-dimethylxanthene) prevents β-hydride elimination and facilitates reductive elimination in the sterically congested environment [8]. For halogen-deficient substrates, copper(I)-mediated N-arylation serves as a complementary approach, particularly for electron-deficient triazoles. Recent advances employ immobilized Pd nanocatalysts on mesoporous silica, achieving turnover numbers (TON) >5,000 while reducing metal leaching to <1 ppm in the final pharmaceutical intermediate . This methodology enables late-stage diversification, allowing introduction of substituted triazoles to preformed chiral pyrrolidines without racemization.
Table 3: Palladium Catalysts for C-N Bond Formation
Catalyst System | Ligand | Reaction Temperature | Yield | Application Scope |
---|---|---|---|---|
Pd₂(dba)₃/Xantphos | Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 100°C | 92% | Broad substrate tolerance |
Pd(OAc)₂/BippyPhos | Tri-tert-butylphosphonium tetrafluoroborate | 80°C | 85% | Electron-deficient triazoles |
Pd/Cu bimetallic | Phenanthroline-based | 120°C | 78% | Chlorinated triazoles |
Immobilized Pd NPs | None (heterogeneous) | 90°C | 95% | Continuous flow systems |
Scalable synthesis of 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole necessitates optimization of reaction parameters for safety, efficiency, and minimal environmental impact. Continuous-flow reactors enhance yield (≥85%) and reduce byproducts by precisely controlling residence time (30-45 minutes) and temperature (60-80°C) during the coupling step [2] [6]. Solvent selection critically influences purity: switching from DMF to cyclopentyl methyl ether (CPME) reduces genotoxic impurities while maintaining reaction efficiency, facilitating aqueous workup through improved phase separation [3]. Palladium removal strategies include adsorption on QuadraPure™ resins or extraction with thiourea-modified silica, achieving residual Pd <10 ppm to meet pharmaceutical standards . Process analytical technology (PAT) tools like in-line FTIR and Raman spectroscopy enable real-time monitoring of key intermediates, allowing automated adjustment of stoichiometry and reaction endpoints. These optimizations reduce manufacturing costs by 40% compared to batch processes while enhancing E-factor metrics (down to 18 from 65) through solvent recycling and catalyst recovery [2] [6].
Table 4: Optimized Industrial Process Parameters
Process Variable | Laboratory Scale | Optimized Industrial Process | Impact |
---|---|---|---|
Reactor type | Batch flask | Continuous-flow microreactor | Residence time control |
Temperature | 100°C | 60-80°C | Reduced decomposition |
Solvent | DMF | CPME/water biphasic | Simplified workup |
Catalyst loading | 5 mol% | 0.5 mol% (with recycling) | Cost reduction |
Purification | Column chromatography | Crystallization (ethanol/water) | Scalability |
Palladium removal | None specified | Thiourea-functionalized silica | <10 ppm residual Pd |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2